molecular formula C5H12N2O2 B2459261 Ethyl 2,3-diaminopropanoate CAS No. 72809-03-1

Ethyl 2,3-diaminopropanoate

Cat. No.: B2459261
CAS No.: 72809-03-1
M. Wt: 132.163
InChI Key: UHPCBUYSHWNREK-UHFFFAOYSA-N
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Description

Ethyl 2,3-diaminopropanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of two amino groups attached to a propanoate backbone, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-diaminopropanoate can be synthesized through several methods. One common approach involves the amination of ethyl acrylate with ammonia or an amine source under controlled conditions. Another method includes the reduction of ethyl 2,3-dicyanopropanoate, which can be prepared by the reaction of ethyl acrylate with cyanide sources .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-diaminopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted amines, oxo derivatives, and other functionalized compounds .

Scientific Research Applications

Ethyl 2,3-diaminopropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-diaminopropanoate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ethyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2,3-diaminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPCBUYSHWNREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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